AT-Resolvin D1

描述

AT-Resolvin D1 (AT-RvD1) is a lipid mediator with significant anti-inflammatory properties . It is produced from docosahexaenoic acid (omega-3 polyunsaturated fatty acid) in the body . It has been found to have significant therapeutic effects on experimental models of various diseases, including ischemic and traumatic brain injuries, memory dysfunction, pain, depression, amyotrophic lateral sclerosis, and Alzheimer’s and Parkinson’s diseases .

Synthesis Analysis

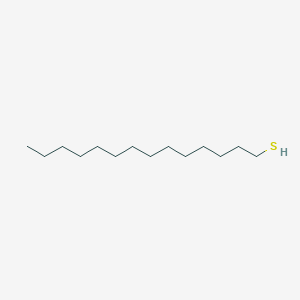

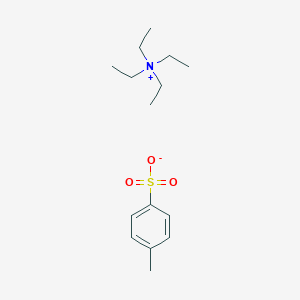

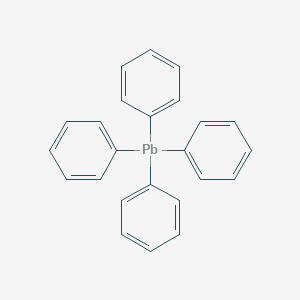

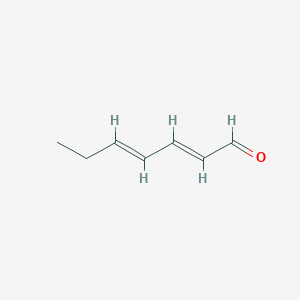

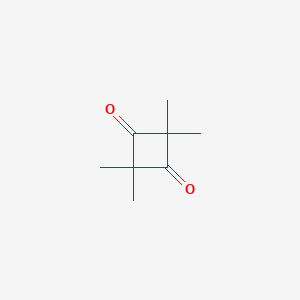

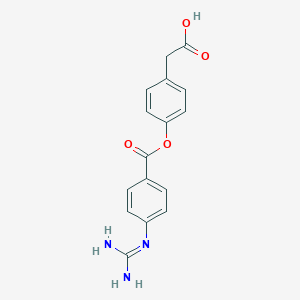

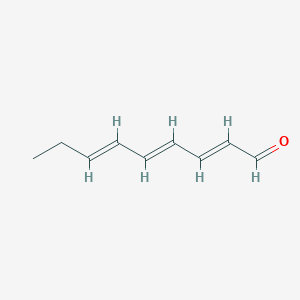

The synthesis of AT-RvD1 has been studied in various research. One approach involves the oxidation of the γ,δ-epoxy alcohol followed by the epoxide ring opening in one pot . The C11-aldehyde in the resulting enal was converted to the trans iodo-olefin .

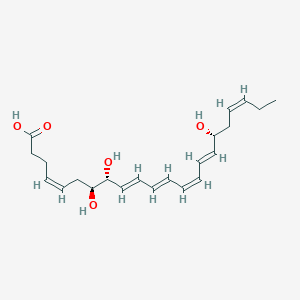

Molecular Structure Analysis

The molecular structure of AT-RvD1 can be analyzed using techniques such as liquid chromatography coupled to an ultra-violet spectrometer and a low collision-energy tandem mass spectrometer (LC-UV-MS/MS) with atmospheric pressure ionization, specifically electrospray ionization (ESI) . This is used on full product ion scan bases for structure elucidation and identification of Resolvins and Protectins at low nanogram levels .

Chemical Reactions Analysis

The chemical reactions involved in the formation of AT-RvD1 are complex and involve multiple steps. The chiral hydroxy-groups at C7, C8, and C17 were obtained via a chiral pool strategy from 2-deoxy-D-ribose .

Physical And Chemical Properties Analysis

The physical and chemical properties of AT-RvD1 can be analyzed using techniques such as high-performance liquid chromatography (HPLC), LC-UV-MS/MS, and gas chromatography-mass spectrometry (GC-MS) .

科学研究应用

1. Skin Protection Against UVB-Induced Inflammation and Oxidative Stress

Scientific Field:

Dermatology and Immunology

Summary:

Intense exposure to UVB radiation leads to the production of reactive oxygen species (ROS) and inflammation. AT-RvD1 has been investigated for its protective effects against UVB-induced skin damage. In a study using hairless mice, researchers administered AT-RvD1 intravenously and then exposed the animals to UVB radiation. The results demonstrated that AT-RvD1:

Methods:

Mice were treated with different doses of AT-RvD1 (30, 100, and 300 pg/animal) intravenously before UVB exposure.

Results:

The highest dose (300 pg/animal) of AT-RvD1 effectively reversed UVB-induced downregulation of the Nrf2 pathway. This led to increased expression of antioxidant response element (ARE) genes, restoring the skin’s natural antioxidant defense against UVB-induced oxidative stress and inflammation .

2. Anti-Cancer Properties

Scientific Field:

Oncology and Immunology

Summary:

AT-RvD1 is biosynthesized by leukocytes as part of the resolution of inflammation during infection or injury. Emerging studies suggest that AT-RvD1 also possesses anti-cancer properties. Specifically, it stimulates macrophage-mediated clearance of tumor debris, potentially aiding in cancer therapy .

3. Tissue Repair and Inflammation Regulation in Osteoarthritis (OA)

Scientific Field:

Orthopedics and Rheumatology

Summary:

AT-RvD1, derived from omega-3 fatty acids, has the potential to regulate various biological processes, including tissue repair, inflammation, oxidative stress, and cell death in OA. Its role in promoting resolution of inflammation and tissue repair makes it an interesting candidate for OA management .

4. Modulation of Neutrophils in HPV Tumorigenesis

Scientific Field:

Cancer Biology and Immunology

Summary:

In the context of human papilloma virus (HPV) tumorigenesis, AT-RvD1 was investigated for its impact on polymorphonuclear neutrophils (PMNs). The study aimed to determine whether AT-RvD1 could reduce tumor progression by modulating PMN activity .

6. Cardiovascular Health and Resolution of Vascular Inflammation

Scientific Field:

Cardiology and Vascular Biology

Summary:

AT-RvD1’s effects on vascular inflammation and cardiovascular health are being explored. Its ability to resolve inflammation may have implications for preventing or managing cardiovascular diseases.

属性

IUPAC Name |

(4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWTWACQMDFHJG-BJEBZIPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AT-Resolvin D1 | |

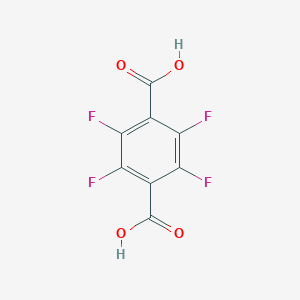

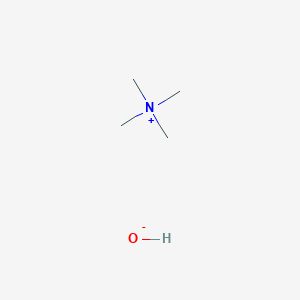

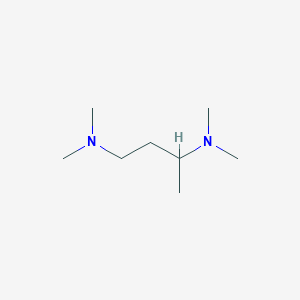

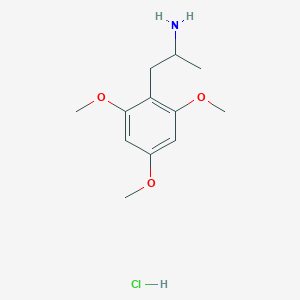

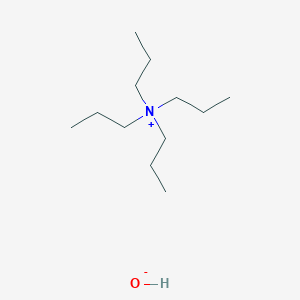

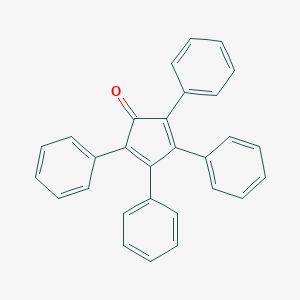

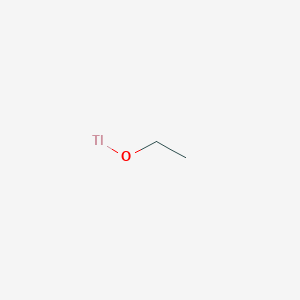

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。